molecular formula C28H25N5O3 B2694177 (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 700357-31-9

(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2694177
CAS No.: 700357-31-9
M. Wt: 479.54
InChI Key: MJKIBYVXDJVCGN-OKCVXOCRSA-N
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Description

Contextualizing Pyrazole-Indole Hybrids in Medicinal Chemistry

Pyrazole-indole hybrids have emerged as privileged scaffolds in drug discovery due to their complementary pharmacological profiles. The pyrazole ring, characterized by a five-membered structure with two adjacent nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, enabling precise target engagement. Indole, a bicyclic aromatic system, contributes planar rigidity and π-stacking interactions critical for DNA intercalation and enzyme inhibition.

Recent studies demonstrate that merging these frameworks enhances bioactivity across therapeutic areas:

  • Anticancer Activity : Hybrids such as compound A18 (pyrazole-carbohydrazide-indole) inhibit tubulin polymerization at IC50 = 2.1 μM, comparable to colchicine, while reducing cytotoxicity in non-cancerous cells.
  • Antimicrobial Action : Pyrazole-indole conjugates exhibit MIC values of 4–8 μg/mL against Gram-negative pathogens via membrane disruption.
  • Enzyme Modulation : Derivatives like 7b suppress CDK-2 (IC50 = 5.4 μM) and COX-2 (IC50 = 5.4 μM), outperforming reference drugs in inflammatory models.

Table 1: Biological Activities of Representative Pyrazole-Indole Hybrids

Compound Target Activity IC50/MIC Reference
A18 Tubulin polymerization 2.1 μM
7b CDK-2 inhibition 5.4 μM
14b α-Glucosidase inhibition 2.76 μg/mL

These findings underscore the scaffold's versatility, positioning pyrazole-indole hybrids as templates for multitarget therapies.

Historical Development of Carbohydrazide Derivatives

Carbohydrazide (OC(N2H3)2), first synthesized in the early 20th century via urea-hydrazine condensation, has evolved from an industrial reagent to a cornerstone of medicinal chemistry. Its bifunctional nature—two hydrazine groups flanking a carbonyl—enables diverse applications:

  • Early Applications (Pre-2000) :

    • Stabilizer in propellants and polymers.
    • Intermediate in agrichemicals (e.g., plant growth regulators).
  • Modern Drug Design (Post-2000) :

    • Linker in Hybrid Molecules : Hydrazone bridges (as in JZ031) enhance blood-brain barrier penetration in opioid-NK1R chimeras.
    • Enzyme Inhibitors : Carbohydrazide derivatives inhibit acetylcholinesterase (AChE) at sub-micromolar levels, relevant for Alzheimer’s disease.
    • Anticancer Agents : Tubulin-binding agents like A18 leverage carbohydrazide’s conformational flexibility to disrupt mitotic spindles.

Table 2: Milestones in Carbohydrazide Derivative Development

Year Advancement Impact
1948 Industrial synthesis via urea hydrazinolysis Enabled mass production
2016 Hydrazone linkers in bifunctional drugs Improved CNS drug delivery
2021 Pyrazole-carbohydrazide-indole hybrids IC50 = 6.1 μM against HepG2

This trajectory highlights carbohydrazide’s transition from auxiliary reagent to pharmacophoric element in targeted therapies.

Rationale for Targeting (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

The design of this compound integrates three strategic elements:

  • Pyrazole Core : The 1H-pyrazole-5-carbohydrazide moiety provides a planar scaffold for π-π stacking with enzyme active sites (e.g., CDK-2’s ATP-binding pocket). Methoxy and methylbenzyloxy substituents at C3 and C4 enhance lipophilicity (calculated LogP = 3.8), promoting membrane permeability.

  • Indole Pharmacophore : The (1H-indol-3-yl)methylene group facilitates intercalation into DNA grooves while engaging hydrophobic pockets in tubulin (docking score: −9.2 kcal/mol).

  • Carbohydrazide Linker : The hydrazone bridge (-NH-N=CH-) adopts an E-configuration, minimizing steric clashes and enabling hydrogen bonding with residues like Asp86 in COX-2.

Structural Synergy : Molecular dynamics simulations reveal that the compound’s extended conformation allows simultaneous interaction with tubulin’s colchicine-binding site and DNA minor grooves, a dual mechanism observed in hybrid agents like A18 . Preliminary enzymatic assays predict inhibitory activity against Topoisomerase I (ΔG = −8.5 kcal/mol) and COX-2 (ΔG = −7.9 kcal/mol), positioning it as a candidate for combinatorial oncology and anti-inflammatory applications.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O3/c1-18-7-9-19(10-8-18)17-36-26-12-11-20(13-27(26)35-2)24-14-25(32-31-24)28(34)33-30-16-21-15-29-23-6-4-3-5-22(21)23/h3-16,29H,17H2,1-2H3,(H,31,32)(H,33,34)/b30-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKIBYVXDJVCGN-OKCVXOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C28H25N5O3C_{28}H_{25}N_5O_3, with a molecular weight of approximately 479.53 g/mol. It features an indole ring, a pyrazole ring, and a carbohydrazide moiety, which are known to contribute to its biological activities.

PropertyValue
IUPAC NameN-[(E)-1H-indol-3-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
CAS Number700357-31-9
Molecular Weight479.53 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with pyrazole and carbohydrazide components. Various methods have been reported in the literature, focusing on optimizing yield and purity while maintaining biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For example, related pyrazole derivatives have shown promising results against various cancer cell lines:

  • In Vitro Studies : Compounds similar to (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide demonstrated significant cytotoxicity against MCF7 (breast cancer), HeLa (cervical cancer), and HT29 (colon cancer) cell lines with IC50 values as low as 0.34 μM .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, which are common in pyrazole derivatives. In related studies, certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that compounds with similar structural features possess antimicrobial properties. For instance, derivatives were tested against various bacterial strains and showed effective inhibition comparable to standard antibiotics .

Mechanistic Insights

Mechanistic studies have provided insights into how these compounds exert their biological effects:

  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to the action of colchicine .
  • Inhibition of Key Enzymes : The presence of specific functional groups enhances binding affinity to target enzymes involved in cancer progression and inflammation .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Case Study on Anticancer Activity : A study involving a series of indole-pyrazole hybrids found that one compound exhibited an IC50 value of 0.52 μM against HeLa cells, indicating strong anticancer activity .
  • Anti-inflammatory Assessment : Another study reported that pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. Studies have shown that (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can induce apoptosis in cancer cell lines. For instance, derivatives of pyrazoles have been tested against various human cancer cell lines, demonstrating cytotoxic effects through mechanisms such as disrupting cell cycle progression and inducing oxidative stress .

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Pyrazole derivatives have been shown to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural features of (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThe compound showed significant cytotoxicity against colorectal cancer cells with IC50 values indicating effective dose-dependent responses.
Study 2Antibacterial PropertiesExhibited broad-spectrum antibacterial activity, with higher efficacy against Gram-positive bacteria compared to Gram-negative strains.

Comparison with Similar Compounds

Key Observations :

  • Indole vs.
  • Substituent Position : The 3-methoxy-4-benzyloxy arrangement optimizes steric and electronic interactions, as seen in higher binding affinities for ERAP1 compared to 2-substituted chlorobenzyloxy derivatives .

Electronic and Computational Properties

Quantum mechanical studies (e.g., DFT/B3LYP/6-311++G(d,p)) reveal:

Property Target Compound (E)-1-(4-Methoxyphenyl)-5-methyl-1H-triazole-4-carbohydrazide
HOMO-LUMO Gap (eV) ~4.64 (solvent-dependent) ~5.2
Dipole Moment (Debye) 4.63 3.8
Molecular Electrostatic Potential (MEP) High electrophilicity at indole NH and carbonyl O Electrophilic regions localized on triazole N atoms

Implications :

  • The indole NH and pyrazole carbonyl groups serve as key nucleophilic/electrophilic centers, critical for molecular docking .

Pharmacological and ADME Profiles

Comparative ADME Data :

Parameter Target Compound N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
LogP ~3.5 2.8
Water Solubility Moderate (LogS = -4.2) High (LogS = -3.1)
Drug-Likeness Compliant with Lipinski’s Rule Compliant

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N'-((1H-indol-3-yl)methylene)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide?

  • Methodology : Multi-step synthesis typically involves condensation of a pyrazole-3-carbohydrazide core with an indole-3-carbaldehyde derivative. Key steps include:

  • Step 1 : Preparation of the pyrazole core via cyclization of substituted hydrazines with β-keto esters or diketones under acidic conditions (e.g., glacial acetic acid, reflux) .
  • Step 2 : Functionalization of the 3-position with a methoxy-4-(4-methylbenzyloxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Step 3 : Condensation with 1H-indole-3-carbaldehyde under reflux in ethanol to form the hydrazone linkage (E-configuration confirmed by NMR and XRD) .
    • Characterization : Elemental analysis, FT-IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic proton integration, hydrazone NH signal at δ 10–12 ppm), and single-crystal XRD for stereochemical confirmation .

Q. What spectroscopic and computational techniques are critical for characterizing this compound?

  • Spectroscopy :

  • X-ray crystallography : Resolves E-configuration and intermolecular interactions (e.g., hydrogen bonding between hydrazide NH and methoxy groups) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and confirms substitution patterns. ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups .
    • Computational :
  • DFT calculations : Optimize geometry and predict vibrational frequencies (B3LYP/6-311++G(d,p) basis set) .
  • Molecular docking : AutoDock/Vina evaluates binding affinity to biological targets (e.g., enzymes like COX-2 or receptors like 5-HT₃) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays :

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
  • Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Dose-response analysis : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) to assess potency .

Advanced Research Questions

Q. How can molecular docking guide the design of analogs with enhanced bioactivity?

  • Target selection : Prioritize enzymes/receptors with structural homology to known pyrazole targets (e.g., COX-2, EGFR kinase).
  • Protocol :

  • Protein preparation : Retrieve PDB structure (e.g., 1CX2 for COX-2), remove water molecules, add polar hydrogens.
  • Grid generation : Define active site (e.g., COX-2: Val523, Ser530, Tyr385).
  • Docking parameters : Lamarckian genetic algorithm (AutoDock), 100 runs, RMSD clustering ≤2.0 Å .
    • Key findings : Hydrophobic interactions between the 4-methylbenzyloxy group and receptor pockets enhance binding affinity .

Q. What strategies address contradictions in biological data across similar pyrazole derivatives?

  • Case study : Discrepancies in anticonvulsant activity between hydrazide derivatives may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at the phenyl ring reduce activity compared to methoxy groups .
  • Stereochemical factors : E-configuration of the hydrazone linkage is critical for 5-HT₃ receptor antagonism .
    • Resolution :
  • SAR analysis : Systematically vary substituents (e.g., Cl, OCH₃, CF₃) and measure activity trends .
  • Crystallography : Compare binding modes of active/inactive analogs to identify essential interactions .

Q. How is structure-activity relationship (SAR) modeling applied to optimize this compound?

  • Descriptors : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
  • QSAR models :

  • MLR (Multiple Linear Regression) : Correlate descriptors with IC₅₀ values (e.g., pIC₅₀ = 0.87σ + 1.23logP − 2.15, R² = 0.89) .
  • 3D-QSAR (CoMFA) : Map electrostatic/hydrophobic fields to activity cliffs .
    • Design rules :
  • Optimal substituents : 4-Methylbenzyloxy enhances lipophilicity and π-π stacking .
  • Avoid : Bulky groups at the indole N-position, which sterically hinder target binding .

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